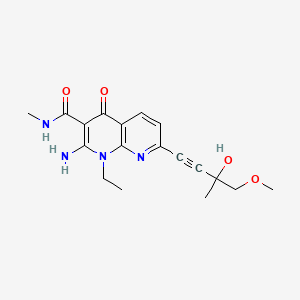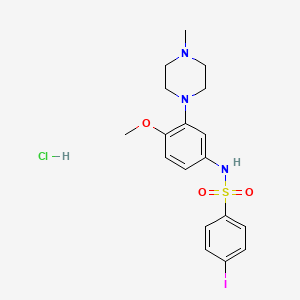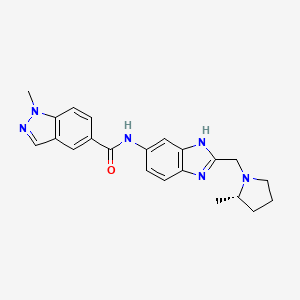
PSB-1767
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PSB-1767 is a Potent Agonists of the Orphan G Protein-Coupled Receptor GPR17 (EC50 = 67 nM).
Wissenschaftliche Forschungsanwendungen
Astronomical Research
One study discusses FSR 1767, suggesting it is a globular cluster, based on photometry and proper motions analysis (Bonatto, Bica, Ortolani, & Barbuy, 2009).
Microbial Biotechnology
Research on the photosynthetic bacterium Rhodopseudomonas palustris GJ‐22, which can induce resistance against plant viruses and promote plant growth, offers insights into the potential application in agriculture and plant disease management (Su et al., 2017).
Virology
A study investigates a double mutation in the hepatitis B virus genome, located in the core promoter, which suppresses precore RNA transcription and enhances viral replication (Li, Buckwold, Hon, & Ou, 1999).
Instrumental Methods in Astronomy
Research discusses the design and analysis of data obtained using Polarization Sensitive Bolometers (PSBs) in cosmic microwave background polarimeters (Jones et al., 2006).
Radioactivity Analysis
An analytical method using plastic scintillation resins (PSresins) for detecting radioactive lead isotope (210Pb) in water samples (Lluch et al., 2016).
Genomics and Bioinformatics in Drug Discovery
The 2018 Pacific Symposium on Biocomputing (PSB) focused on the application of genetics, genomics, and bioinformatics in drug discovery, discussing computational approaches and disease pathways (Bourgon, Dewey, Kan, & Li, 2018).
Eigenschaften
Produktname |
PSB-1767 |
|---|---|
Molekularformel |
C18H22ClNO5 |
Molekulargewicht |
367.826 |
IUPAC-Name |
3-(2-Carboxyethyl)-4-chloro-6-hexyloxy-1H-indole-2-carboxylic Acid |
InChI |
InChI=1S/C18H22ClNO5/c1-2-3-4-5-8-25-11-9-13(19)16-12(6-7-15(21)22)17(18(23)24)20-14(16)10-11/h9-10,20H,2-8H2,1H3,(H,21,22)(H,23,24) |
InChI-Schlüssel |
ZFPCHYJCZVFAIV-UHFFFAOYSA-N |
SMILES |
O=C(C(N1)=C(CCC(O)=O)C2=C1C=C(OCCCCCC)C=C2Cl)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PSB-1767; PSB 1767; PSB1767; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(S)-(2-((3-(4-((4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)amino)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidin-1-yl) (amino)methaniminium](/img/structure/B1193491.png)
![6-N-[(3S)-selenolan-3-yl]-2-N-(4-selenomorpholin-4-ylphenyl)-7H-purine-2,6-diamine](/img/structure/B1193492.png)